molecular formula C11H8BrF2NO2 B1414288 Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate CAS No. 1805581-62-7

Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate

Cat. No.: B1414288
CAS No.: 1805581-62-7
M. Wt: 304.09 g/mol
InChI Key: JDMKRHZSTSDJNY-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate is a chemical compound with the molecular formula C11H8BrF2NO2. It is widely used in scientific research due to its diverse applications in drug development, material synthesis, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate typically involves the reaction of 2-bromo-3-cyano-5-(difluoromethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent, and the reactions are carried out in anhydrous ether or tetrahydrofuran (THF).

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used as oxidizing agents, and the reactions are carried out in aqueous or acidic conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylacetates depending on the nucleophile used.

    Reduction Reactions: The major product is the corresponding amine.

    Oxidation Reactions: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-bromo-3-cyano

Properties

IUPAC Name

methyl 2-[2-bromo-3-cyano-5-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-6-2-7(11(13)14)3-8(5-15)10(6)12/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMKRHZSTSDJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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